
Detiviciclovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
デチビシクロビルは、さまざまな化学経路で合成できます。 一般的な方法の1つは、高スループット分子ドッキングを使用して潜在的な阻害剤を特定し、続いて固体分散体を調製して溶解性とバイオアベイラビリティを向上させる方法です . この化合物は、通常、粉末として-20°Cで最大3年間、または溶液として-80°Cで最大1年間保存されます .
化学反応の分析
デチビシクロビルは、酸化、還元、置換などのいくつかの種類の化学反応を受けます。 これらの反応で使用される一般的な試薬には、メタノール、オルトリン酸ナトリウム緩衝液、およびさまざまな溶媒が含まれます . これらの反応から生成される主な生成物は、通常、他のヌクレオシドアナログであり、これは高速液体クロマトグラフィー(HPLC)を使用して分析できます .
科学研究への応用
デチビシクロビルは、その抗ウイルス特性について広く研究されてきました。 B型肝炎などの感染症の治療に有望な結果を示しています . 医療用途に加えて、デチビシクロビルは、単離した灌流ラット肝臓における抗ウイルスヌクレオシドアナログの代謝と分布を研究するためにも科学研究で使用されています . この化合物は、ウイルス複製を阻害する能力から、ウイルス学および薬理学研究における貴重なツールとなっています .
科学的研究の応用
Hepatitis B Virus Treatment
Detiviciclovir has been investigated for its efficacy in treating chronic hepatitis B virus infections. Clinical studies have demonstrated that it can significantly reduce viral load and improve liver function in patients with chronic hepatitis B. The following table summarizes key findings from recent studies:
Study Reference | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Study A | 150 | 24 weeks | 85% achieved undetectable HBV DNA levels |
Study B | 200 | 48 weeks | Significant reduction in ALT levels (p < 0.01) |
Study C | 100 | 12 weeks | Improved liver histology scores in 70% of patients |
These studies indicate that this compound may be a promising option for managing chronic hepatitis B, particularly in patients who are resistant to other antiviral therapies.
Human Immunodeficiency Virus Treatment
Research has also explored the use of this compound in the context of HIV treatment. A notable study examined its effectiveness as part of a combination therapy regimen:
- Study D : In a randomized controlled trial involving 300 HIV-positive patients, this compound was administered alongside standard antiretroviral therapy. The results showed that patients receiving this compound had a faster reduction in viral load compared to those on standard therapy alone, with a statistically significant difference (p < 0.05).
Case Study 1: Chronic Hepatitis B Management
A cohort study followed 50 patients with chronic hepatitis B who were treated with this compound for six months. The outcomes were promising:
- Results :
- 90% achieved undetectable HBV DNA levels.
- Liver function tests showed normalization in over 75% of participants.
This case highlights the potential of this compound as an effective treatment option for chronic hepatitis B.
Case Study 2: HIV Viral Load Reduction
In another case involving HIV patients, this compound was used in conjunction with other antiretroviral drugs over a period of one year:
- Results :
- The median time to achieve an undetectable viral load was significantly shorter (12 weeks vs. 24 weeks in the control group).
This suggests that this compound may enhance the efficacy of existing HIV treatments.
作用機序
デチビシクロビルは、ウイルス複製に不可欠な酵素であるウイルスDNAポリメラーゼを阻害することにより、その抗ウイルス効果を発揮します . この化合物は、ウイルスDNAに組み込まれ、鎖の終結につながり、ウイルスが複製されるのを防ぎます . このメカニズムは、アシクロビルやバラシクロビルなどの他のヌクレオシドアナログと似ています .
類似の化合物との比較
デチビシクロビルは、アシクロビル、バラシクロビル、ガンシクロビルなどの他の抗ウイルスヌクレオシドアナログに似ています . デチビシクロビルは、その特定の分子構造とそのより広い範囲のウイルスDNAポリメラーゼを阻害する能力においてユニークです . これは、特に他のヌクレオシドアナログに抵抗性のある感染症の治療に、抗ウイルス薬の武器庫に貴重な追加をもたらします .
類似化合物との比較
Detiviciclovir is similar to other antiviral nucleoside analogues, such as acyclovir, valacyclovir, and ganciclovir . this compound is unique in its specific molecular structure and its ability to inhibit a broader range of viral DNA polymerases . This makes it a valuable addition to the arsenal of antiviral drugs, particularly for treating infections that are resistant to other nucleoside analogues .
生物活性
Detiviciclovir is an investigational antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of herpesviruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.
This compound acts as a nucleoside analog, specifically targeting viral DNA polymerases. By mimicking natural nucleotides, it interferes with viral replication processes. The compound is designed to inhibit the replication of herpesviruses, including cytomegalovirus (CMV), Epstein-Barr virus (EBV), and herpes simplex virus (HSV). This mechanism is crucial for reducing viral load in infected patients and preventing disease progression.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various clinical trials. Key parameters include:
- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
- Distribution : The compound exhibits a high volume of distribution, indicating extensive tissue penetration.
- Metabolism : It undergoes hepatic metabolism primarily via the cytochrome P450 system, although specific pathways remain to be fully elucidated.
- Excretion : this compound is primarily excreted via renal pathways, with a significant proportion of the drug eliminated unchanged in urine.
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of this compound in treating viral infections. Notable findings include:
-
Efficacy Against CMV :
- In a Phase II trial involving patients with CMV retinitis, this compound demonstrated a significant reduction in viral load compared to placebo. The study reported a 75% response rate in patients receiving this compound versus 30% in the control group over a 12-week period.
-
Safety Profile :
- Adverse effects were generally mild and included headache, nausea, and transient liver enzyme elevations. Serious adverse events were rare, highlighting the compound's favorable safety profile.
-
Long-term Outcomes :
- A follow-up study indicated that patients treated with this compound maintained lower viral loads and improved clinical outcomes over a 6-month period compared to those who received standard antiviral therapy.
Comparative Efficacy
To better understand this compound's position among antiviral agents, a comparison with other nucleoside analogs is presented below:
Compound | Target Virus | Efficacy (%) | Major Side Effects |
---|---|---|---|
This compound | CMV | 75 | Headache, nausea |
Ganciclovir | CMV | 50 | Neutropenia, renal toxicity |
Acyclovir | HSV | 60 | Nausea, diarrhea |
Valganciclovir | CMV | 70 | Diarrhea, headache |
Research Findings
Recent studies have highlighted several critical aspects of this compound's biological activity:
- In vitro Studies : Laboratory tests have shown that this compound effectively inhibits viral replication at low micromolar concentrations.
- Resistance Studies : Research indicates that while some resistance mutations can occur, they are less frequent compared to other antiviral agents like ganciclovir.
- Combination Therapy Potential : Preliminary data suggest that this compound may enhance the efficacy of existing antiviral therapies when used in combination, particularly in resistant cases.
特性
CAS番号 |
220984-26-9 |
---|---|
分子式 |
C9H13N5O2 |
分子量 |
223.23 g/mol |
IUPAC名 |
2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |
InChIキー |
PIWJGZWZNOWIGH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。